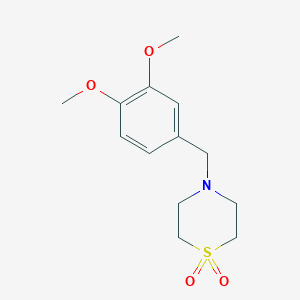![molecular formula C8H11Cl2F3N2 B2408125 [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride CAS No. 2287274-76-2](/img/structure/B2408125.png)
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides, a group to which this compound belongs, are widely used in medicinal chemistry as precursors to pharmacologically important sulfonamides .
Mode of Action
It’s known that more stable sulfonyl fluorides are often the only option to synthesize the desired sulfonamides . They are less reactive, allowing them to have free aliphatic amino groups in their structure and can be used for the protecting-group free synthesis of sulfonamides .
Biochemical Pathways
It’s known that sulfonyl fluorides can covalently modify many protein residues but in a context-specific manner: serine, threonine, tyrosine, lysine, cysteine, and histidine . Thus, sulfonyl fluorides can be uniquely enlisted in chemical probes, covalent inhibitors, or various stages of translational workflow .
Result of Action
It’s known that the oxidation of n-nitrosamine species by cytochrome p450 leads to downstream production of carcinogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .
Preparation Methods
The synthesis of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar compounds include:
[4-(Trifluoromethyl)phenyl]hydrazine: Shares the trifluoromethyl group but lacks the methyl group, leading to different reactivity and applications.
[4-Methylphenyl]hydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
[3-(Trifluoromethyl)phenyl]hydrazine:
Properties
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYLRDWQZPJPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

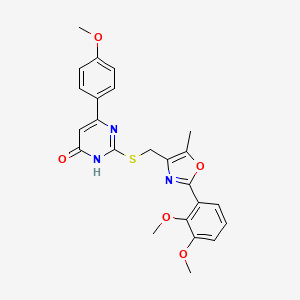
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)
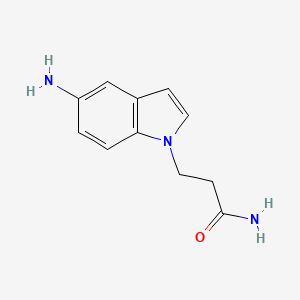
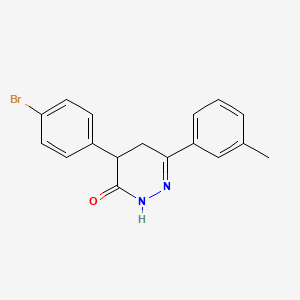
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)
![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)
![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)

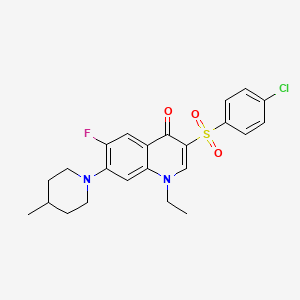
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2408062.png)
